NH2-C4-NH-Boc

PROTAC BRD4 BET Bromodomain

Researchers optimizing PROTAC linkers often face attrition when spacer length is mismatched, leading to failed degradation. NH2-C4-NH-Boc provides the precise four-carbon spacer critical for ternary complex formation. Key advantages: - Defined C4 butylene spacer eliminates variability in PROTAC SAR studies. - Monoprotected diamine enables sequential functionalization in multi-step synthesis. - Bulk supply available with consistent ≥97% purity, supporting reproducible conjugate assembly.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 68076-36-8
Cat. No. B1265371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-C4-NH-Boc
CAS68076-36-8
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCN
InChIInChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
InChIKeyZFQWJXFJJZUVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NH2-C4-NH-Boc: C4 Monoprotected Diamine Linker


NH2-C4-NH-Boc (CAS 68076-36-8), chemically N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate, is a monoprotected linear aliphatic diamine belonging to the alkyl/ether class of PROTAC linkers . It is a liquid at room temperature with a density of 0.984 g/mL at 20 °C, a molecular weight of 188.27 g/mol, and a refractive index (n20/D) of 1.460 . Its structure features a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine separated by a four-carbon butylene spacer, enabling selective, sequential functionalization in multi-step organic synthesis.

NH2-C4-NH-Boc: Irreplaceable C4 Spacer


Monoprotected diamines are not interchangeable building blocks; their spacer length and composition directly dictate the physical, chemical, and biological properties of the final conjugate. For PROTACs and ADCs, linker length is a critical empirical parameter that profoundly influences ternary complex formation, degradation efficiency (DC₅₀), and target selectivity [1]. Even a single methylene unit difference can alter the lipophilicity, flexibility, and ultimately the biological activity of a PROTAC molecule [2]. Therefore, substituting NH2-C4-NH-Boc with a shorter C2 (ethylenediamine) or C3 (propanediamine) analog risks suboptimal target engagement and failed degradation, while a longer C5 or C6 spacer may introduce excessive conformational entropy or alter physicochemical profiles unfavorably [3].

NH2-C4-NH-Boc Spacer Performance Evidence


BRD4 PROTAC Degradation via C4 Spacer

NH2-C4-NH-Boc is employed as a linker precursor in the synthesis of small molecule PROTACs that induce selective degradation of BET bromodomain proteins BRD4 and BRD2. In a 2020 study by Jiang et al., PROTACs built using this C4 alkyl spacer exhibited cellular degradation potency, quantified as DC₅₀ values, against BRD4 and BRD2 [1]. While this study does not contain a head-to-head comparison of different alkyl chain lengths, the critical role of linker length is well-established in the literature. Modulating the linker length by even a single atom can switch a PROTAC's activity from being selective to non-selective or from inactive to highly potent [2]. The C4 spacer provides a specific balance of flexibility and reach, distinct from the C3 or C5 homologs, making it a critical point of optimization in any structure-activity relationship (SAR) study.

PROTAC BRD4 BET Bromodomain Targeted Protein Degradation

C4 Spacer for Spermidine Analogue Synthesis

NH2-C4-NH-Boc is specifically used in the preparation of spermidine analogues and for the introduction of a C4-spacer into pharmacologically active compounds . Spermidine is a naturally occurring polyamine with a C4 alkyl chain. For the synthesis of analogs that aim to mimic or interfere with polyamine function, the C4 spacer is a precise structural requirement. Substituting with a C3 or C5 diamine would generate a molecule with a different chain length, fundamentally altering the geometry and potentially the biological interaction with polyamine-binding targets. This contrasts with applications where the spacer is intended for general conjugation, where alternative lengths might be acceptable.

Polyamine Analogue Spermidine Pharmacologically Active Compounds C4 Spacer

Physicochemical Properties: C4 vs. Homologs

The physicochemical profile of NH2-C4-NH-Boc is distinct from its C2, C3, C5, and C6 homologs, directly impacting its behavior in synthesis and its contribution to the properties of final conjugates. Key differences in molecular weight, density, and boiling point are quantifiable . More critically, each additional methylene unit in an alkyl chain contributes a near-constant increment to lipophilicity (cLogP), a critical parameter for membrane permeability and solubility of drug candidates [1]. For PROTACs, which often suffer from poor cell permeability due to their size, the linker's contribution to overall lipophilicity is a key design variable.

Physicochemical Properties Lipophilicity Linker Optimization ADME

NH2-C4-NH-Boc Research & Industrial Applications


PROTAC Linker Library Screening

NH2-C4-NH-Boc serves as a key building block for constructing a library of PROTAC candidates with varying linker lengths. Based on evidence that linker length is a critical determinant of degradation potency and selectivity [1], a screening campaign that includes a C4-spacer variant allows researchers to empirically identify the optimal linker for their specific target-E3 ligase pair. This compound is used to synthesize a PROTAC with a defined C4 alkyl spacer, which can be directly compared to analogs with C3, C5, or PEG-based linkers to map the linker SAR.

Spermidine and Polyamine Analogue Synthesis

This compound is specifically employed for the introduction of a C4 spacer in the synthesis of spermidine analogues and other pharmacologically active compounds . Its use is critical when the goal is to create molecules that mimic the native C4 alkyl chain of spermidine. For applications such as the development of polyamine transport inhibitors or modulators of polyamine metabolism, the correct chain length is essential for biological activity.

Nanoparticle Functionalization for Biomedical Imaging

NH2-C4-NH-Boc has been used to functionalize carboxy-silane coated iron oxide nanoparticles for imaging and drug delivery applications [2]. The C4 spacer provides a defined, flexible tether for attaching targeting ligands or fluorescent probes to the nanoparticle surface. This precise, monoprotected diamine ensures a uniform and controllable surface coating, which is critical for the reproducibility and biological performance of the nanomaterial.

Peptide-Peptoid Hybrid and Peptidomimetic Synthesis

NH2-C4-NH-Boc is utilized in the synthesis of peptide-peptoid hybrids and other peptidomimetics where a flexible C4 linker is required to bridge two pharmacophores or to introduce a specific spatial arrangement [3]. The Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the construction of complex, sequence-defined oligomers.

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